N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC10318802
Molecular Formula: C17H14N4O3
Molecular Weight: 322.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N4O3 |
|---|---|
| Molecular Weight | 322.32 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
| Standard InChI | InChI=1S/C17H14N4O3/c1-11(22)12-5-4-6-13(9-12)18-16(23)10-21-17(24)14-7-2-3-8-15(14)19-20-21/h2-9H,10H2,1H3,(H,18,23) |
| Standard InChI Key | ZKXJCFUJJWYZHS-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature and pH to optimize yield and purity. While specific methods for N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide are not detailed, similar compounds can be synthesized using commercially available reagents and standard organic chemistry techniques.
Synthesis Steps
-
Starting Materials: Typically involve acetylphenyl derivatives and benzotriazine precursors.
-
Reaction Conditions: Careful control of temperature, pH, and solvents is crucial.
-
Purification: Techniques like chromatography may be used to achieve high purity.
Potential Applications
| Application | Description |
|---|---|
| Anti-Cancer | Potential interaction with DNA and inhibition of cell proliferation. |
| Antimicrobial | Possible interference with bacterial enzyme systems. |
Future Research Directions
-
Molecular Docking Studies: To understand interactions with biological targets.
-
In Vitro Assays: To evaluate anti-cancer and antimicrobial activities.
-
Structure Optimization: To enhance biological activity through chemical modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume